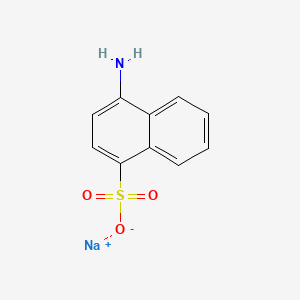
5-Ethyl-demethyl Lercanidipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .
Synthesis Analysis
The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Wissenschaftliche Forschungsanwendungen
1. Pharmacological Properties and Efficacy
Lercanidipine is recognized for its vasoselective properties as a dihydropyridine calcium channel antagonist, leading to systemic vasodilation by inhibiting calcium ions' influx through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and extended duration of action compared to other calcium channel antagonists. Notably, it might also exhibit antiatherogenic activity beyond its antihypertensive effects (Lynne M. Bang, Therese M. Chapman, & K. Goa, 2003).
2. Role in Vascular Smooth Muscle Cell Proliferation
In vitro studies and animal models have shown that lercanidipine can inhibit the proliferation and migration of rat vascular smooth muscle cells (VSMCs). This effect is achieved by suppressing the intracellular Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and reducing the production of reactive oxygen species. These properties suggest potential therapeutic relevance in preventing human restenosis (Jiunn-ren Wu et al., 2009).
3. Transdermal Drug Delivery Systems
Research has been conducted on developing matrix-type transdermal patches of lercanidipine hydrochloride, aimed at treating hypertension. These patches, leveraging the drug's pharmacokinetics, offer an alternative method of delivery, potentially improving therapeutic efficacy and patient compliance (T. Mamatha et al., 2010).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
786625-22-7 |
|---|---|
Produktname |
5-Ethyl-demethyl Lercanidipine |
Molekularformel |
C₃₇H₄₃N₃O₆ |
Molekulargewicht |
625.75 |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)